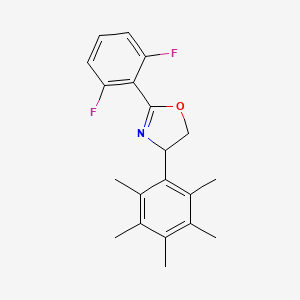
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a source of pentamethylphenyl group under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The difluorophenyl and pentamethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can lead to the formation of various substituted oxazole compounds.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The difluorophenyl and pentamethylphenyl groups may play a role in binding to target molecules, influencing the compound’s biological activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorophenylacetic acid: Another compound containing the difluorophenyl group, used in various chemical applications.
1,2,3-Trifluorobenzene: A fluorinated benzene derivative with different substitution patterns.
(2,6-Difluorophenyl)trimethylsilane: A compound with similar structural features but different functional groups.
Uniqueness
2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is unique due to the combination of difluorophenyl and pentamethylphenyl groups within the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
142528-34-5 |
|---|---|
Fórmula molecular |
C20H21F2NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)-4-(2,3,4,5,6-pentamethylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H21F2NO/c1-10-11(2)13(4)18(14(5)12(10)3)17-9-24-20(23-17)19-15(21)7-6-8-16(19)22/h6-8,17H,9H2,1-5H3 |
Clave InChI |
ROZQZNMFHUNJDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)C2COC(=N2)C3=C(C=CC=C3F)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
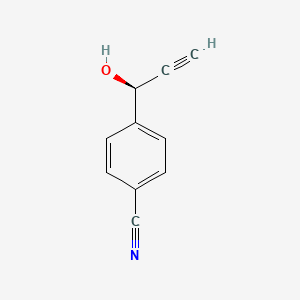
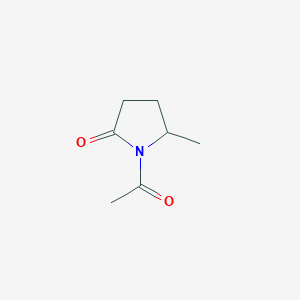
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
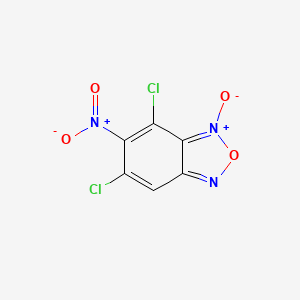
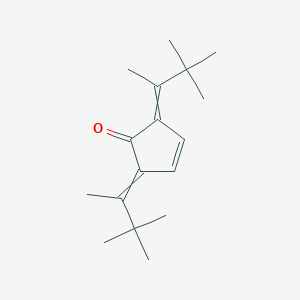
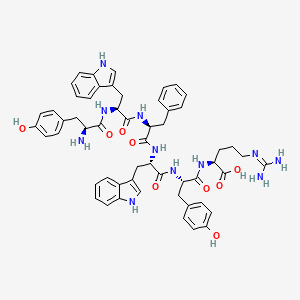
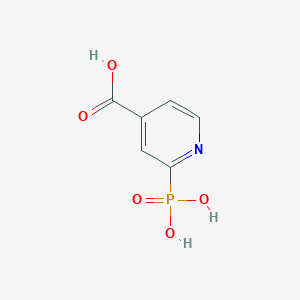

![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
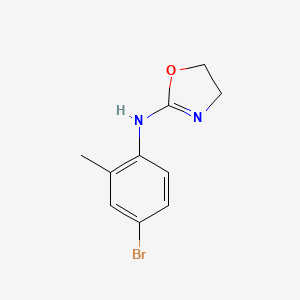
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
